REACTION_CXSMILES
|
[OH:1][C:2]1C=C(C=C(C)C=1)C(O)=O.[C:12](=[O:15])([O-])[O-:13].[K+].[K+].[CH3:18]I.CN([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25]N=1)C.[CH3:29][C:30](C)=O>>[CH3:2][O:1][C:26]1[CH:27]=[C:28]([CH:23]=[C:29]([CH3:30])[CH:25]=1)[C:12]([O:13][CH3:18])=[O:15] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1)C
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
37.2 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After vacuum distillation of the acetone
|
Type
|
ADDITION
|
Details
|
the concentrate was treated in water (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
subjected to distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)OC)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.98 g | |
YIELD: PERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |